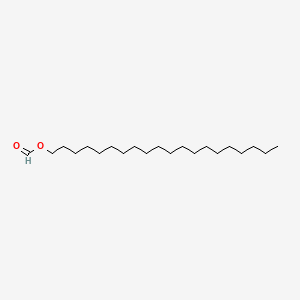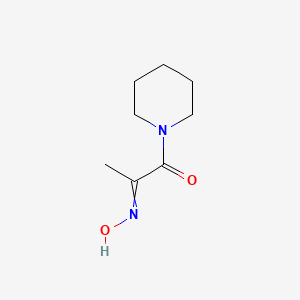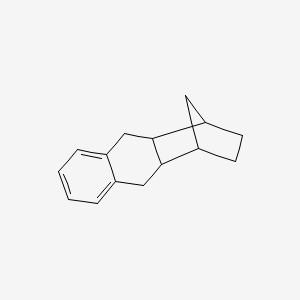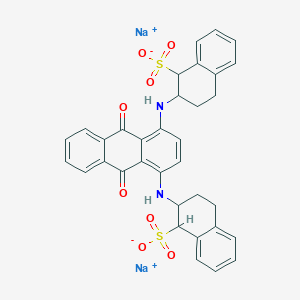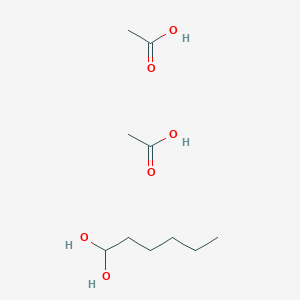
Acetic acid;hexane-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;hexane-1,1-diol is a compound that combines the properties of acetic acid and hexane-1,1-diol. Acetic acid is a well-known weak acid commonly found in vinegar, while hexane-1,1-diol is an organic compound with two hydroxyl groups attached to a six-carbon chain. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexane-1,1-diol can be achieved through several methods. One common approach involves the dihydroxylation of hexane using reagents such as osmium tetroxide or potassium permanganate. This reaction introduces hydroxyl groups at specific positions on the hexane chain, resulting in the formation of hexane-1,1-diol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of hexane derivatives. This process typically uses metal-based catalysts and controlled reaction conditions to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;hexane-1,1-diol undergoes various chemical reactions, including:
Esterification: The compound can react with carboxylic acids or their derivatives to form esters, which are useful in various applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium dichromate), dehydrating agents (e.g., thionyl chloride), and catalysts (e.g., metal-based catalysts for oxidation reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, esters, and substituted derivatives of hexane-1,1-diol. These products have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
Acetic acid;hexane-1,1-diol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetic acid;hexane-1,1-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in hexane-1,1-diol can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s ability to undergo oxidation and substitution reactions allows it to participate in various biochemical and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetic acid;hexane-1,1-diol include other diols and carboxylic acids, such as:
1,6-Hexanediol: A diol with similar hydroxyl group placement but without the acetic acid component.
Ethylene glycol: A simpler diol with two hydroxyl groups on a two-carbon chain.
Propylene glycol: A diol with hydroxyl groups on a three-carbon chain.
Uniqueness
This compound is unique due to its combination of acetic acid and hexane-1,1-diol properties. This combination allows it to participate in a broader range of chemical reactions and applications compared to simpler diols or carboxylic acids .
Propiedades
Número CAS |
64847-81-0 |
|---|---|
Fórmula molecular |
C10H22O6 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
acetic acid;hexane-1,1-diol |
InChI |
InChI=1S/C6H14O2.2C2H4O2/c1-2-3-4-5-6(7)8;2*1-2(3)4/h6-8H,2-5H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
ODADMGPVYXICRP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(O)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
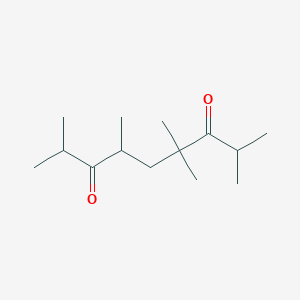
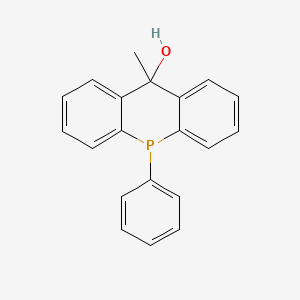

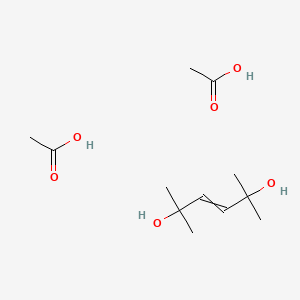
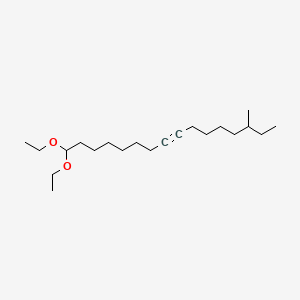
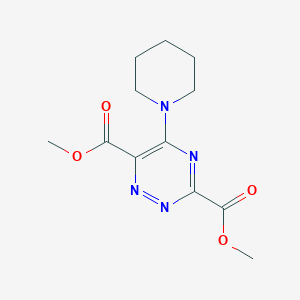
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)

